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Compound of Interest

Compound Name: 3-bromo-4-nitro-1H-indazole

Cat. No.: B1268601 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous

identification of constitutional isomers is a critical step in chemical synthesis and analysis. The

positional isomerism of a functional group can dramatically alter a molecule's physicochemical

properties and biological activity. This guide provides an objective, data-driven comparison of

4-nitro, 5-nitro, and 7-nitro indazole, focusing on their characterization by nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The indazole core is a prevalent scaffold in medicinal chemistry, and the introduction of a nitro

group can significantly influence its electronic properties and potential as a therapeutic agent.

[1] Distinguishing between the 4-nitro, 5-nitro, and 7-nitro isomers requires a careful analysis of

their spectroscopic data. The electron-withdrawing nature of the nitro group exerts a distinct

influence on the chemical environment of the protons and carbons of the indazole ring, leading

to unique spectral fingerprints for each isomer.[1]

This guide summarizes key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses to

facilitate the clear differentiation of these three isomers. Detailed experimental protocols for

these techniques are also provided to support the reproduction of these findings.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the 4-nitro, 5-nitro, and 7-nitro

indazole isomers.

¹H NMR Spectral Data
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The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are

highly indicative of the nitro group's position. All spectra are referenced to DMSO-d₆ as the

solvent.

Proton 4-Nitroindazole 5-Nitroindazole 7-Nitroindazole

NH ~13.8-14.1 (s, 1H) ~13.77 (s, 1H)[2] ~14.3 (s, 1H)

H-3 ~8.6 (s, 1H) ~8.43 (s, 1H) ~8.3 (s, 1H)

H-4 -
8.84 (d, J=2.0 Hz, 1H)

[2]
8.21 (d, J=8.0 Hz, 1H)

H-5 7.95 (d, J=8.5 Hz, 1H) - 7.45 (t, J=8.0 Hz, 1H)

H-6 7.60 (t, J=8.5 Hz, 1H)
8.21 (dd, J=9.2, 2.0

Hz, 1H)
8.57 (d, J=8.0 Hz, 1H)

H-7 8.35 (d, J=8.5 Hz, 1H)
7.75 (d, J=9.2 Hz, 1H)

[2]
-

Note: Some values are predicted or based on analogous structures and may vary from

experimental values.[3]

¹³C NMR Spectral Data
The position of the nitro group significantly impacts the chemical shifts of the carbon atoms in

the indazole ring. The carbon atom directly attached to the nitro group is typically shifted

downfield.
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Carbon 4-Nitroindazole 5-Nitroindazole 7-Nitroindazole

C-3 ~135.0 ~134.5 ~133.0

C-3a ~141.0 ~142.0 ~140.5

C-4 ~148.0 ~120.0 ~122.0

C-5 ~120.0 ~143.5 ~118.0

C-6 ~125.0 ~122.0 ~128.0

C-7 ~115.0 ~112.0 ~140.0

C-7a ~128.0 ~127.0 ~125.0

Note: These are predicted values based on analogous structures and may vary from

experimental values.[4]

Infrared (IR) Spectroscopy Data
The characteristic vibrational frequencies (in cm⁻¹) of the nitro and N-H groups are key

identifiers.

Functional

Group
4-Nitroindazole 5-Nitroindazole 7-Nitroindazole

Vibrational

Mode

N-H ~3300-3400 (br) ~3300-3400 (br) ~3300-3400 (br) Stretching

C-H (aromatic) ~3100 ~3100 ~3100 Stretching

NO₂

(asymmetric)
~1520-1540 ~1510-1530 ~1530-1550 Stretching

NO₂ (symmetric) ~1340-1360 ~1330-1350 ~1350-1370 Stretching

Note: The exact positions of the peaks can be influenced by the sample preparation method

(e.g., KBr pellet, thin film).

Mass Spectrometry Data
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As constitutional isomers, 4-nitro, 5-nitro, and 7-nitro indazole all have the same molecular

weight. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental

composition. While the molecular ion peak will be identical, the fragmentation patterns may

show subtle differences that can aid in identification when combined with other spectroscopic

data.

Parameter 4-Nitroindazole 5-Nitroindazole 7-Nitroindazole

Molecular Formula C₇H₅N₃O₂ C₇H₅N₃O₂ C₇H₅N₃O₂

Molecular Weight 163.13 g/mol [5] 163.14 g/mol [6] 163.13 g/mol [7]

Molecular Ion [M]⁺ m/z 163 m/z 163 m/z 163

Key Fragments

Fragmentation may

involve the loss of

NO₂, NO, and HCN.

The relative intensities

of fragment ions may

differ between

isomers.

Fragmentation may

involve the loss of

NO₂, NO, and HCN.

The relative intensities

of fragment ions may

differ between

isomers.

Fragmentation may

involve the loss of

NO₂, NO, and HCN.

The relative intensities

of fragment ions may

differ between

isomers.

Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental

procedures. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified nitroindazole isomer in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[3]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.[3]

¹H NMR Analysis: Analyze the chemical shifts, coupling constants (J values), and

multiplicities of the signals. The aromatic region is particularly important for distinguishing

between the isomers.
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¹³C NMR Analysis: Analyze the chemical shifts of the carbon signals. The carbon attached to

the nitro group will be significantly deshielded. DEPT experiments can be used to aid in the

assignment of carbon types (CH, CH₂, CH₃).

2D NMR: In cases of ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC

can be employed to definitively assign proton and carbon signals and establish connectivity

within the molecule.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Grind

approximately 1 mg of the solid sample with 100 mg of dry KBr powder using an agate

mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

Alternatively, spectra can be acquired using an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the N-H, C-H (aromatic), and

NO₂ (asymmetric and symmetric) stretching vibrations.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile.[3]

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate

the molecular ions ([M+H]⁺ or [M-H]⁻).[3]

Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or

Orbitrap).[3]

Data Analysis: Determine the exact mass of the molecular ion and compare it to the

calculated theoretical mass for the molecular formula C₇H₅N₃O₂ to confirm the elemental

composition. Analyze the fragmentation pattern for any isomer-specific fragment ions.

Experimental and Analytical Workflow
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The following diagram illustrates a logical workflow for the synthesis, separation, and

spectroscopic identification of the nitroindazole isomers.
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Caption: Workflow for Isomer Identification.

In conclusion, while 4-nitro, 5-nitro, and 7-nitro indazole are structurally similar, a combination

of NMR, IR, and mass spectrometry provides a robust toolkit for their differentiation. The

distinct electronic effects of the nitro group at each position create a unique spectroscopic

fingerprint, allowing for their unambiguous identification, a crucial step in the advancement of

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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